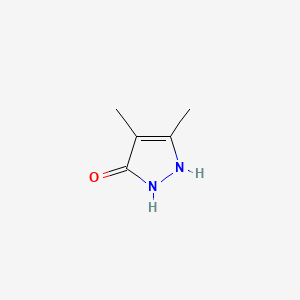
N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, also known as CBTP, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. CBTP belongs to the family of pyrrolidine-based compounds and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to interact with specific targets in cells, leading to various biochemical and physiological effects. N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to apoptosis or programmed cell death. N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has also been shown to interact with specific proteins involved in protein-protein interactions, leading to the disruption of these interactions.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and disruption of protein-protein interactions. N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and versatility in various applications. However, N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, including the development of more efficient synthesis methods, the identification of specific targets and mechanisms of action, and the exploration of new applications in various fields. N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has the potential to be a valuable tool in the study of cancer biology, materials science, and chemical biology. Further research is needed to fully understand the potential of N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide and its applications in these fields.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been achieved through various methods, including the use of click chemistry and copper-catalyzed azide-alkyne cycloaddition. The most common method involves the reaction of 4-chlorobenzyl bromide with 3-azidopyrrolidine-1-carboxylic acid followed by reduction with sodium borohydride. This method has been optimized to produce N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of cancer. In materials science, N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been used as a building block for the synthesis of various functional materials, including polymers and metal-organic frameworks. In chemical biology, N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been used as a chemical probe to study protein-protein interactions.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(triazol-1-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c15-12-3-1-11(2-4-12)9-16-14(21)19-7-5-13(10-19)20-8-6-17-18-20/h1-4,6,8,13H,5,7,9-10H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVCQYAQUODGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2911931.png)

![5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-2-furamide](/img/structure/B2911935.png)

![4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2911939.png)


![2,8,10-trimethyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2911942.png)
![3,4,5,6-tetrachloro-N-(2-methoxyethyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2911947.png)
![N-[(4-fluorophenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2911949.png)

![Methyl 2-(5-chlorothiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2911951.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2911952.png)
